![molecular formula C9H8Cl2O2S B2659551 [(3,4-Dichlorobenzyl)thio]acetic acid CAS No. 65051-00-5](/img/structure/B2659551.png)
[(3,4-Dichlorobenzyl)thio]acetic acid
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Description
[(3,4-Dichlorobenzyl)thio]acetic acid is a type of thioester that has been used in a variety of scientific research applications. It is an organic compound, containing both a carboxylic acid group and a thiol group. It is a colorless to slightly yellow liquid with a pungent odor. [(3,4-Dichlorobenzyl)thio]acetic acid has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Proteomics Research
“[(3,4-Dichlorobenzyl)thio]acetic acid” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the identification of protein interactions.
Analytical Chemistry
“[(3,4-Dichlorobenzyl)thio]acetic acid” could be used in various applications within the field of analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances.
Safety Controlled Environment
“[(3,4-Dichlorobenzyl)thio]acetic acid” could potentially be used in safety controlled environments . These environments are designed to protect workers, the environment, and the product or process from contamination.
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMNFRRKKQRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichlorobenzyl)thio]acetic acid |
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